molecular formula C21H22N6O2 B14978036 ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate CAS No. 1202975-18-5

ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate

Cat. No.: B14978036
CAS No.: 1202975-18-5
M. Wt: 390.4 g/mol
InChI Key: SERUDSKGGVSECB-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes, such as CDK2, by binding to their active sites and preventing their normal function. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

Ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

1. Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural characteristics of these compounds contribute significantly to their biological activities. The compound in focus features a complex structure that enhances its interaction with biological targets.

2. Synthesis Methods

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Functionalization: Introduction of amino groups and other substituents using reagents such as amines and alkyl halides.
  • Esterification: Finalizing the compound through esterification of the carboxylic acid group with ethanol.

3.1 Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies: Compounds derived from this class have shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). One study reported an IC50 value of 3.79 µM against MCF7 cells for a related compound .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF26812.50
Compound CNCI-H46042.30

3.2 Antimicrobial Activity

The compound has also been screened for antimicrobial properties. In comparative studies, several pyrazolo[1,5-a]pyrimidine derivatives demonstrated notable antimicrobial activity against various bacterial strains. For example:

  • Antibacterial Efficacy: A related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL against tested pathogens .

4.1 Study on Anticancer Properties

A recent study evaluated the anticancer potential of ethyl 5-amino derivatives against different cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

4.2 Study on Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, showing that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

5. Conclusion

This compound represents a promising candidate for further research in drug development due to its diverse biological activities, particularly in oncology and infectious diseases. Continued exploration of its pharmacological properties may lead to significant advancements in therapeutic applications.

Properties

CAS No.

1202975-18-5

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

ethyl 5-amino-1-[3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C21H22N6O2/c1-5-29-21(28)16-11-23-26(19(16)22)17-10-13(3)24-20-14(4)18(25-27(17)20)15-8-6-7-12(2)9-15/h6-11H,5,22H2,1-4H3

InChI Key

SERUDSKGGVSECB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C4=CC=CC(=C4)C)C)C)N

Origin of Product

United States

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